ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, sulfonamide group, and ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the sulfonamide group and ester functionality. Common reagents used in these reactions include sulfonyl chlorides, amines, and esterification agents. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfonamide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The indole core may also play a role in binding to biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate
- 4-Methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-N-{2-[[(4-methylphenyl)sulfonyl]amino}ethyl]benzenesulfonamide
- 4-Methyl-N-{2-[(4-methylphenyl)sulfonylsulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the indole core, sulfonamide group, and ester functionality provides a versatile platform for various chemical transformations and biological interactions .
Properties
Molecular Formula |
C26H26N2O4S |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
ethyl 2-methyl-1-(2-methylphenyl)-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate |
InChI |
InChI=1S/C26H26N2O4S/c1-5-32-26(29)25-19(4)28(23-9-7-6-8-18(23)3)24-15-12-20(16-22(24)25)27-33(30,31)21-13-10-17(2)11-14-21/h6-16,27H,5H2,1-4H3 |
InChI Key |
RCBIIUZAKMLXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C)C |
Origin of Product |
United States |
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